molecular formula C15H14N2O2 B1418141 Salicylidene o-toluic hydrazone CAS No. 82859-72-1

Salicylidene o-toluic hydrazone

Cat. No. B1418141
CAS RN: 82859-72-1
M. Wt: 254.28 g/mol
InChI Key: RRDKSNZDBMQWIG-MHWRWJLKSA-N
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Description

Salicylidene o-toluic hydrazone is a chemical compound with the molecular formula C15H14N2O2 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .


Synthesis Analysis

The synthesis of hydrazones, including Salicylidene o-toluic hydrazone, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular weight of Salicylidene o-toluic hydrazone is 254.2839 . It has a complex structure with multiple bonds, including double and aromatic bonds, and contains two six-membered rings .


Chemical Reactions Analysis

In the synthesis process, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are monitored using ex situ powder X-ray diffraction and IR-ATR methods .


Physical And Chemical Properties Analysis

Salicylidene o-toluic hydrazone has a molecular weight of 254.2839 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .

Scientific Research Applications

1. Antivirulence Drugs Targeting Bacterial Infection

Salicylidene acylhydrazides (hydrazones) have shown promise as antivirulence drugs, particularly when targeting bacterial secretion systems during host cell infections. These compounds, when combined with gallium ions, become more potent in suppressing bacterial and biofilm growth. Their interaction with gallium ions is crucial for understanding their mechanism and enhanced biological effect, as demonstrated in the study by Hakobyan, Boily, & Ramstedt (2014) (Hakobyan, Boily, & Ramstedt, 2014).

2. Chemosensors for Metal Ions Detection

Salicylidene hydrazone-based rhodamine spirocyclic chemosensors have been developed for high sensitivity and real-time detection of various metal ions. These sensors utilize the electron-donating ability and adjustable coordination cavity of salicylidene hydrazones, making them effective for detecting metal ions like Cu2+ and Hg2+ among others. This application is highlighted in the research conducted by Yang, Gao, Jinglin, & Dong (2016) (Yang, Gao, Jinglin, & Dong, 2016).

3. Synthesis of Metal Complexes

Salicylidene hydrazones are used in the synthesis of various metal complexes, which have applications in fields like catalysis and pharmacology. For instance, dioxo and oxo-peroxo molybdenum(VI) complexes bearing salicylidene 2-picoloyl hydrazone have been synthesized for catalytic applications, as detailed in the study by Bagherzadeh, Zare, Amani, Ellern, & Woo (2013) (Bagherzadeh, Zare, Amani, Ellern, & Woo, 2013).

4. Antiparasitic Pharmaceutical Applications

Salicylhydrazones have been investigated for their potential as antiparasitic pharmaceuticals. The study of their synthesis and trypanocidal activity on African trypanosomiasis by Glinma et al. (2015) revealed significant pharmaceutical activities against parasites (Glinma et al., 2015).

5. Antibacterial and Antifungal Activities

Novel hydrazone derivatives of isonicotinic hydrazide, including salicyl aldehyde derivatives, have shown appreciable antibacterial activities. These compounds could be potential candidates for antitumorigenic therapy, as explored in the research by Shah et al. (2022) (Shah et al., 2022).

6. Nematicidal Activity

Aryl hydrazones, including those derived from salicylaldehyde, have been studied for their nematicidal activity, as indicated by research on the root-knot nematode Meloidogyne incognita. This study by Eloh et al. (2015) suggests potential in discovering new nematicidal compounds (Eloh et al., 2015).

Future Directions

The broad spectrum of biological activities of hydrazones has stimulated interest in developing methodologies for their synthesis . Future research may focus on finding a simple and effective approach for their selective preparation . Additionally, the potential biological activities of these compounds against selected human cancer cell lines and bacterial strains may be evaluated .

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDKSNZDBMQWIG-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylidene o-toluic hydrazone

CAS RN

82859-72-1
Record name Salicylidene o-toluic hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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